molecular formula C13H17BrN2O B13908151 2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one

2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B13908151
M. Wt: 297.19 g/mol
InChI Key: IZPIVLPDWWDZQS-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one is an organic compound that features a bromine atom, a phenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one typically involves the reaction of 1-(4-phenyl-piperazin-1-yl)-propan-1-one with a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form 1-(4-phenyl-piperazin-1-yl)-propan-1-ol.

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted piperazines with various functional groups.

    Reduction: The major product is 1-(4-phenyl-piperazin-1-yl)-propan-1-ol.

    Oxidation: Products include ketones or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenyl-piperazin-1-yl)-propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1-(4-phenyl-piperazin-1-yl)-propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(4-Phenyl-piperazin-1-yl)-ethanone: Shorter carbon chain, affecting its chemical properties and reactivity.

Uniqueness

2-Bromo-1-(4-phenyl-piperazin-1-yl)-propan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a compound of interest in biological studies.

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

2-bromo-1-(4-phenylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C13H17BrN2O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

IZPIVLPDWWDZQS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)Br

Origin of Product

United States

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